

# CCT373566: A Technical Whitepaper on the Potent BCL6 Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT373566 |           |
| Cat. No.:            | B12409963 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] As a key oncogenic driver in lymphoid malignancies, BCL6 is a prime therapeutic target.[3][4][5] CCT373566 induces the degradation of BCL6, leading to potent anti-proliferative activity in BCL6-dependent cancer cell lines and demonstrating tumor growth reduction in preclinical xenograft models.[1][4][5] This document provides a comprehensive technical overview of CCT373566, including its mechanism of action, key quantitative data, and detailed experimental protocols.

## Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation of germinal centers and the development of B-cells.[4] Its dysregulation is a hallmark of several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[5] BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, the targeted degradation of BCL6 presents a promising therapeutic strategy.

**CCT373566** emerged from the optimization of a benzimidazolone molecular glue-type degrader, CCT369260.[3] It is a highly potent compound that induces the degradation of BCL6,



offering a potential advantage over traditional small molecule inhibitors that only block the protein's function.[4]

**Physicochemical Properties** 

| Property         | -<br>Value     | Reference |
|------------------|----------------|-----------|
| Chemical Formula | C26H29CIF2N6O3 | [6]       |
| Molecular Weight | 547.00 g/mol   | [6]       |
| CAS Number       | 2378853-66-6   | [6]       |
| Appearance       | Solid powder   | [6]       |

# **Mechanism of Action**

CCT373566 functions as a "molecular glue," inducing the proximity and interaction between BCL6 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6 relieves the repression of its target genes, ultimately leading to anti-proliferative effects in BCL6-dependent cancer cells. While the specific E3 ligase has not been explicitly named in the provided search results, the "molecular glue" mechanism is a well-established mode of action for this class of degraders.





Click to download full resolution via product page

Figure 1. Mechanism of action of CCT373566.



**Quantitative Data** 

**In Vitro Potency** 

| Assay                          | Cell Line          | Value                          | Reference |
|--------------------------------|--------------------|--------------------------------|-----------|
| BCL6 TR-FRET IC50              | -                  | 2.2 nM                         | [1][2][7] |
| Cellular BCL6 Degradation DC50 | OCI-Ly1            | 0.7 nM                         | [7]       |
| Cellular BCL6 Degradation DC50 | Karpas 422         | 1.0 nM (85% D <sub>max</sub> ) | [4]       |
| GI50                           | OCI-Ly1            | 2.1 nM                         | [4]       |
| GI50                           | Karpas 422         | 1.4 nM                         | [4]       |
| GI50                           | нт                 | 8.0 nM                         | [4]       |
| GI50                           | SU-DHL-4           | 12.5 nM                        | [4]       |
| GI50                           | OCI-Ly3 (BCL6 low) | 1900 nM                        | [4]       |

Pharmacokinetics (in female Balb/C mice)

| Parameter           | Route | Dose    | Value         | Reference |
|---------------------|-------|---------|---------------|-----------|
| Bioavailability (F) | p.o.  | 5 mg/kg | 44%           | [1]       |
| Clearance (CL)      | i.v.  | 1 mg/kg | 5.7 mL/min/kg | [1]       |

# **Experimental Protocols**

# BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from a general BCL6 TR-FRET assay described in the public domain and is intended to determine the IC50 of **CCT373566**.

#### Materials:

Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.



- Assay Buffer B: Buffer A + 1 mM Glutathione or 0.5 mM DTT (freshly prepared).
- Assay Buffer C: Buffer B + 0.03% BSA (freshly prepared).
- BCL6-avitag-Biotin protein.
- BCoR-Cy5 peptide.
- Europium-labeled Streptavidin (Eu-SA).
- CCT373566 compound.
- 384-well black, low-volume microplates.
- Envision plate reader or equivalent TR-FRET capable reader.

#### Procedure:

- Compound Preparation:
  - Prepare a 10 mM stock solution of CCT373566 in 100% DMSO.
  - Perform a 3-fold serial dilution in DMSO to create a concentration gradient.
  - $\circ$  Create an intermediate dilution plate by transferring 5  $\mu$ L of each compound concentration to 45  $\mu$ L of Assay Buffer C (10% DMSO).
- Assay Plate Preparation:
  - Spot 1.5 μL of the intermediate compound dilutions into duplicate wells of a 384-well plate.
  - $\circ~$  Add 3.5  $\mu L$  of BCL6-avitag-Biotin protein solution (final concentration ~8.5 nM) to each well.
  - Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.
- Detection Reagent Addition:



- Prepare a 1:1 mixture of BCoR-Cy5 peptide (final concentration ~300 nM) and Eu-SA (final concentration ~6 nM).
- Add 10 μL of this mixture to each well.
- Incubation and Measurement:
  - Incubate the plate for 2 hours at room temperature, protected from light.
  - Read the plate on an Envision plate reader, measuring the emissions at 615 nm and 665 nm after excitation at 337 nm.
- Data Analysis:
  - Calculate the TR-FRET ratio (665 nm/615 nm).
  - Plot the TR-FRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



Click to download full resolution via product page

**Figure 2.** TR-FRET experimental workflow.

# Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)

This protocol outlines a general procedure for quantifying BCL6 protein levels in cell lysates following treatment with **CCT373566**.

Materials:



• OCI-Ly1 or Karpas 422 cells.

| • CCT373566.                                                                                                                                     |
|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell culture medium and supplements.                                                                                                             |
| Lysis buffer.                                                                                                                                    |
| MSD BCL6 assay plate.                                                                                                                            |
| Detection antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).                                                                                 |
| MSD Read Buffer T.                                                                                                                               |
| MSD instrument.                                                                                                                                  |
| Procedure:                                                                                                                                       |
| Cell Treatment:                                                                                                                                  |
| <ul> <li>Seed OCI-Ly1 or Karpas 422 cells in appropriate culture plates.</li> </ul>                                                              |
| <ul> <li>Treat cells with a serial dilution of CCT373566 for a specified time (e.g., 24 hours). Include<br/>a vehicle control (DMSO).</li> </ul> |
| Cell Lysis:                                                                                                                                      |

### • Harvest the cells and wash with PBS.

- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Determine the protein concentration of the lysates.
- MSD Assay:
  - Add blocking solution to the MSD plate and incubate.
  - Wash the plate.



- Add cell lysates (normalized for total protein) to the wells and incubate.
- Wash the plate.
- Add the SULFO-TAG labeled detection antibody and incubate.
- Wash the plate.
- Add MSD Read Buffer T to each well.
- Data Acquisition and Analysis:
  - Read the plate on an MSD instrument.
  - Normalize the BCL6 signal to a housekeeping protein or total protein.
  - Plot the normalized BCL6 levels against the logarithm of the CCT373566 concentration and fit a dose-response curve to determine the DC<sub>50</sub> and D<sub>max</sub> values.

## In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of **CCT373566** in a DLBCL xenograft model.

#### Materials:

- OCI-Ly1 or HT human DLBCL cells.[4]
- Female SCID (Severe Combined Immunodeficiency) mice.[4]
- CCT373566.
- Vehicle solution (e.g., corn oil with a small percentage of DMSO).[2]
- Matrigel (optional).
- Calipers for tumor measurement.

#### Procedure:



#### • Tumor Implantation:

- Subcutaneously inject a suspension of OCI-Ly1 or HT cells (e.g., 1 x 10<sup>7</sup> cells) in a suitable medium (with or without Matrigel) into the flank of female SCID mice.[4]
- Tumor Growth and Grouping:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

#### Dosing:

- Administer CCT373566 orally (p.o.) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once or twice daily).[1]
- Administer the vehicle solution to the control group.

#### Monitoring:

- Monitor tumor volume and body weight regularly throughout the study.
- Observe the animals for any signs of toxicity.

#### Endpoint and Analysis:

- At the end of the study (e.g., due to tumor burden in the control group reaching the endpoint), euthanize the animals.
- Excise the tumors, weigh them, and, if required, process them for pharmacodynamic analysis (e.g., Western blotting for BCL6 levels).
- Compare the tumor growth inhibition between the treated and vehicle groups.





Click to download full resolution via product page

Figure 3. In vivo xenograft study workflow.



# **Synthesis Overview**

**CCT373566** was developed through the optimization of a previously reported benzimidazolone molecular glue-type degrader, CCT369260.[3] The synthesis of **CCT373566** is based on a tricyclic quinolinone scaffold.[4] The final step in the synthesis of related tricyclic quinolinone analogs involves a nucleophilic aromatic substitution (SNAr) reaction.[2] This reaction typically involves the coupling of an amine-containing fragment to a di- or tri-substituted pyrimidine core.

### Conclusion

**CCT373566** is a highly potent, orally bioavailable BCL6 molecular glue degrader with significant anti-proliferative activity in preclinical models of B-cell lymphomas. Its ability to induce the degradation of BCL6 offers a compelling therapeutic strategy for cancers driven by this oncogene. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics. Further investigation into the clinical potential of **CCT373566** and similar BCL6 degraders is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AID 2061447 BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]



- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CCT373566: A Technical Whitepaper on the Potent BCL6 Molecular Glue Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409963#what-is-cct373566-bcl6-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com